molecular formula C19H17Cl2FN6O B2867718 N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-49-9

N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2867718
CAS No.: 898611-49-9
M. Wt: 435.28
InChI Key: WJWDSXSCQWAYDU-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups including phenyl, morpholino, and triazine . It’s important to note that the exact properties and characteristics would depend on the specific arrangement and bonding of these groups in the molecule.

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of derivatives similar to the requested compound, exploring their larvicidal activity. These derivatives were prepared from an intermediate compound, and their structures were confirmed through spectral and analytical data. Significant larvicidal activity was observed in some compounds, indicating the potential for developing pest control agents (Gorle et al., 2016).

Chemical Synthesis Techniques

Another research explored the synthesis of C-substituted morpholines, among other heterocycles, through the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salt. This method demonstrated high levels of regio- and diastereoselectivity, suggesting a valuable technique for creating morpholine derivatives for various applications (Matlock et al., 2015).

Sensor Applications

Research on Schiff bases related to the compound showed their potential as selective electrodes for detecting Sm3+ ions. The study compared the performance of polymeric membrane electrodes and coated graphite electrodes, finding the latter more effective due to a lower detection limit and faster response time, indicating the suitability of these compounds for environmental monitoring and analysis (Upadhyay et al., 2012).

Fluorescence Imaging and Sensing

The development of rhenium(I) polypyridine complexes incorporating a diaminoaromatic moiety as phosphorogenic sensors for nitric oxide (NO) was reported. These complexes showed significant emission enhancement upon treatment with NO, demonstrating their potential for intracellular NO sensing, which could be pivotal for biomedical research and diagnostics (Choi et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be investigated for use in various fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-12-1-3-13(4-2-12)23-17-25-18(24-14-5-6-16(22)15(21)11-14)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDSXSCQWAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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